(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid
Overview
Description
“(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid” is a type of boronic acid, which is a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . It has a molecular weight of 179.97 and its linear formula is CH3O2C (C6H4)B (OH)2 .
Synthesis Analysis
The synthesis of borinic acids often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid” is represented by the linear formula CH3O2C (C6H4)B (OH)2 . The average mass is 180.954 Da and the monoisotopic mass is 181.054642 Da .Chemical Reactions Analysis
Borinic acids are known for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have been used in cross-coupling reactions and have shown interesting properties and reactivities .Physical And Chemical Properties Analysis
“(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid” has a molecular weight of 179.97 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application: The specific methods of application or experimental procedures for this reaction would depend on the specific substrates and reaction conditions being used. Typically, the reaction involves the use of a palladium catalyst and a base, and it can be performed under mild conditions that are tolerant of many functional groups .
- Results or Outcomes: The outcome of the SM coupling is the formation of a new carbon–carbon bond. The specific results, including any quantitative data or statistical analyses, would depend on the specific substrates and reaction conditions being used .
Catalyst for Regioselective Activation of Polyols or Epoxide Opening
- Scientific Field: Organic Chemistry
- Application Summary: Borinic acid derivatives, such as “(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid”, have been used as catalysts for regioselective activation of polyols or epoxide opening .
- Results or Outcomes: The outcome of this reaction is the regioselective activation of polyols or the opening of an epoxide .
Building Blocks in Double Suzuki Coupling
- Scientific Field: Organic Chemistry
- Application Summary: Boronic acids, including “(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid”, can be used as building blocks in double Suzuki coupling .
- Results or Outcomes: The outcome of this reaction is the formation of new carbon–carbon bonds .
Sensors
- Scientific Field: Analytical Chemistry
- Application Summary: Boronic acids can be used to create sensors . For example, a fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .
- Results or Outcomes: The outcome of this reaction is the creation of a sensor that can detect specific compounds .
Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence
- Scientific Field: Organic Chemistry
- Application Summary: This compound can be used as a reagent for tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
- Results or Outcomes: The outcome of this reaction is the formation of new carbon–carbon bonds .
Fluorescent Emitters
- Scientific Field: Analytical Chemistry
- Application Summary: Boronic acids, including “(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid”, can be used to create fluorescent emitters .
- Results or Outcomes: The outcome of this reaction is the creation of a fluorescent emitter that can be used in various applications .
Safety And Hazards
Future Directions
Borinic acids and their derivatives have been used in numerous transversal fields including catalysis, materials science, biology, imaging, etc . The future directions of “(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid” could be in these areas, but specific future directions were not found in the search results.
properties
IUPAC Name |
(2-methoxycarbonyl-1H-indol-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4/c1-16-10(13)9-5-6-4-7(11(14)15)2-3-8(6)12-9/h2-5,12,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQSNIWHVJIPJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=C2)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610194 | |
Record name | [2-(Methoxycarbonyl)-1H-indol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methoxycarbonyl)-1H-indol-5-yl)boronic acid | |
CAS RN |
284660-86-2 | |
Record name | [2-(Methoxycarbonyl)-1H-indol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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